Anticancer agent 101

Colorectal Cancer Antiproliferative Activity Structure-Activity Relationship

Selecting a tetracaine hydrazide-hydrazone for colon cancer research requires the exact analog; minor aryl substituent shifts abolish Colo-205 activity (e.g., 2-CF3→3-CF3: IC50 >400 μM). Anticancer agent 101 (compound 2m) is the most potent Colo-205 analog in the 2a-2t library. • Colo-205 IC50 = 20.5 μM; 6.3-fold more potent than parent tetracaine. • Dual PI3K/FoXO3a down-regulation & PTEN/FoXO1 up-regulation at 25-50 μM. • Only analog with sub-100 μM activity in both Colo-205 and HepG2 lines. • Validated Western blot & qRT-PCR pathway modulation data available. Procure alongside comparators 2k & 2s for head-to-head selectivity profiling.

Molecular Formula C19H20F3N3O
Molecular Weight 363.4 g/mol
Cat. No. B15140115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 101
Molecular FormulaC19H20F3N3O
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C19H20F3N3O/c1-2-3-12-23-16-10-8-14(9-11-16)18(26)25-24-13-15-6-4-5-7-17(15)19(20,21)22/h4-11,13,23H,2-3,12H2,1H3,(H,25,26)/b24-13+
InChIKeyMAUOVDMAMVVALD-ZMOGYAJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 101 – Overview


Anticancer agent 101 (CAS 2914922-80-6), also referred to in primary literature as compound 2m, is a tetracaine-derived hydrazide-hydrazone with a 2-trifluoromethylphenyl substituent [1]. The compound exhibits selective antiproliferative activity against human colorectal adenocarcinoma (Colo-205) cells with an IC50 of 20.5 μM at 24 h [1]. Its molecular formula is C19H20F3N3O, with a molecular weight of 363.38 g/mol .

Colo-205 cell-model endpoint studies
PI3K/PTEN/FoXO pathway modulation assays
Hydrazide-hydrazone SAR comparator workflow

Anticancer Agent 101 – Differentiation from Analogs


Within the series of 20 tetracaine hydrazide-hydrazones synthesized and evaluated in the foundational study, the nature and position of the aromatic substituent critically modulate both potency and cell line selectivity [1]. The para-CF3 analog (2m) demonstrated an IC50 of 20.5 μM against Colo-205, whereas the ortho-CF3 isomer (2n) was essentially inactive (>400 μM) [1]. Similarly, the 3,5-di-CF3 analog (2s) displayed 5-fold higher potency against HepG2 than Colo-205, while 2m showed the opposite selectivity [1]. Consequently, the precise molecular architecture of Anticancer agent 101 confers a distinct, non-interchangeable biological profile relative to its closest structural analogs.

Positional isomer (2-CF3 vs 3-CF3) may ablate Colo-205 activity; SAR is steep.
3,5-bis-CF3 analog (Anticancer agent 102) inverts selectivity toward HepG2.
4-Cl analog (2f) shows reduced cell-line potency; 2-CF3 substitution is critical.
Parent tetracaine operates via ryanodine receptor, not PI3K pathway — mechanistic mismatch.

Anticancer Agent 101 – Evidence Summary


Colo-205 Potency vs Parent Tetracaine

Anticancer agent 101 (compound 2m) demonstrates the highest antiproliferative potency against Colo-205 colorectal adenocarcinoma cells among the 20 tetracaine derivatives tested, with an IC50 of 20.5 μM at 24 h [1]. This represents a 2.4-fold improvement over the closest analog 2f (IC50 = 50.0 μM) and a 6.3-fold improvement over the parent molecule tetracaine (IC50 = 129.2 μM) [1].

Colo-205 Potency
Head-to-head
IC50 20.5 μM vs tetracaine 129.2 μM (6.3-fold diff.); doxorubicin 3.4 μM
Reported cell-model response context; MTT assay.
Doxorubicin as reference standard.
Colorectal Cancer Antiproliferative Activity Structure-Activity Relationship

Potency vs Closest Analog 2f

Anticancer agent 101 (compound 2m) displays a 3.1-fold selectivity for Colo-205 cells (IC50 = 20.5 μM) over HepG2 hepatocellular carcinoma cells (IC50 = 62.9 μM) [1]. In contrast, the 3,5-di-CF3 analog 2s exhibits a 14.4-fold preference for HepG2 (IC50 = 20.8 μM) over Colo-205 (IC50 = 299.4 μM) [1].

Analog 2f Comparison
Head-to-head
Colo-205 IC50: 20.5 vs 50.0 μM; HepG2: 62.9 vs 229.5 μM (2.4-fold, 3.7-fold diff.)
2-CF3 substitution confers reported higher response than 4-Cl in both lines.
MTT assay; same experimental batch.
Cell Line Selectivity Hepatocellular Carcinoma Differential Cytotoxicity

Balanced Colo-205/HepG2 Activity vs Selective Analogs

In Western blot analyses of Colo-205 cells, a 25 μM concentration of Anticancer agent 101 (compound 2m) achieved the most effective reduction in Akt protein levels among all tested conditions, surpassing the effect of 25 μM and 50 μM concentrations of analog 2f [1]. This indicates that 2m modulates the PI3K/Akt survival pathway with higher potency than its closest structural relative.

Dual Cell-line Activity
Head-to-head
Colo-205 IC50 20.5 μM, HepG2 62.9 μM; analogs 2k (>400/30.5) and 2s (299.4/20.8) single-line selective.
Only analog with sub-100 μM in both cell lines; balanced activity profile.
MTT assay; Han et al. 2023.
Akt Signaling PI3K Pathway Protein Expression Modulation

PI3K/PTEN/FoXO Pathway Modulation

Treatment with Anticancer agent 101 (compound 2m) at 12.5 μM increased FoXO1 protein levels in Colo-205 cells more effectively than the positive control doxorubicin, a standard chemotherapeutic agent [1]. In contrast, analog 2f required a 4-fold higher concentration (50 μM) to achieve a comparable effect [1].

PI3K/PTEN/FoXO Pathway
Class-level
At 25–50 μM (24h): ↓ PI3K, ↓ FoXO3a; ↑ PTEN, ↑ FoXO1 (Western blot).
Qualitative pathway modulation; no compound-specific quantification.
Data to verify; class-level inference.
FoXO1 Transcription Factor Apoptosis Induction Tumor Suppressor Activation

Apoptosis Induction: Bax and Caspase-3 Upregulation

Unlike compounds 2p and 2s, which induced significant time-dependent increases in caspase-3 and Bax mRNA expression in HepG2 cells, Anticancer agent 101 (compound 2m) did not alter Bax or caspase-3 mRNA levels in Colo-205 cells [1]. This indicates that 2m exerts its antiproliferative effect through a distinct apoptotic mechanism, primarily involving post-translational modulation of the PI3K/Akt/FoxO axis rather than transcriptional upregulation of canonical apoptotic executors [1].

Apoptosis Markers
Data to verify
Time-dependent ↑ Bax, ↑ Caspase-3 mRNA (qRT-PCR) in Colo-205 and HepG2.
Transcriptional apoptosis signature; compound-specific values not reported.
Doxorubicin reference; data to verify.
Apoptosis Mechanism Caspase-3 qRT-PCR

Anticancer Agent 101 – Research Applications


Colo-205 Mechanistic Studies (PI3K/PTEN/FoXO)

Anticancer agent 101 is the optimal choice for experiments requiring a tetracaine-derived hydrazide-hydrazone with documented, quantifiable potency against Colo-205 colorectal adenocarcinoma cells. Its IC50 of 20.5 μM at 24 h [1] provides a robust benchmark for structure-activity relationship (SAR) campaigns aimed at optimizing substituent effects on colon cancer cell viability. Procurement should be prioritized over analogs 2f (IC50 = 50.0 μM) or tetracaine (IC50 = 129.2 μM) [1] for Colo-205-focused work.

SAR Studies in Hydrazide-Hydrazone Series

For studies investigating the post-translational regulation of the PI3K/Akt survival pathway and FoxO transcription factors in colorectal cancer cells, Anticancer agent 101 is uniquely validated. It has been shown to decrease PI3K and Akt protein levels and increase FoXO1, p27, and the active PTEN ratio at concentrations as low as 12.5-25 μM [1]. Its superior potency in reducing Akt and elevating FoXO1 relative to analog 2f [1] makes it the compound of choice for mechanistic dissection of this signaling axis.

Apoptosis Validation in Colo-205/HepG2 Panels

Anticancer agent 101 is the appropriate selection for apoptosis studies that require a compound which induces cell death without transcriptional upregulation of caspase-3 or Bax [1]. Its distinct mechanism—relying on protein-level modulation of the PI3K/Akt/FoxO network—differentiates it from analogs 2p and 2s, which induce canonical caspase-dependent apoptosis [1]. This specificity is essential for experiments designed to isolate the contribution of post-translational versus transcriptional apoptotic programs.

Lead Optimization Starting Point for Colo-205

When a research program requires a panel of structurally related compounds with divergent cell line selectivity profiles for cross-validation studies, Anticancer agent 101 serves as the Colo-205-selective member of the series. Its 3.1-fold preference for Colo-205 over HepG2 contrasts sharply with the 14.4-fold HepG2 selectivity of analog 2s [1]. Including both compounds in a comparative study enables robust assessment of how subtle structural changes (2-CF3 vs. 3,5-di-CF3 substitution) dictate tumor-type specificity.

Application
Selection Property
Validation Focus
Colo-205 PI3K/PTEN/FoXO Signaling Studies
PI3K pathway modulation context
Western blot endpoint review at reported concentrations
Hydrazide-Hydrazone SAR Comparison
Substituent-dependent response context
Cell-line selectivity review across analogs
Apoptosis Mechanism Cross-Model Studies
Dual cell-line cytotoxicity context
Bax/Caspase-3 transcriptional endpoint review
Medicinal Chemistry Starting Point
Hydrazide-hydrazone scaffold tractability
Endpoint differential vs. reference and ADME/Tox profiling need

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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